molecular formula C25H26N2O2 B4255859 1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide

1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide

Cat. No. B4255859
M. Wt: 386.5 g/mol
InChI Key: LRHCSHLAYIIHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as JNJ-42165279 and belongs to the class of drugs known as piperidinecarboxamides. The compound has been shown to have promising effects in the treatment of various diseases, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of JNJ-42165279 is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in the development and progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
JNJ-42165279 has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects. JNJ-42165279 has also been shown to inhibit the growth and proliferation of cancer cells, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of JNJ-42165279 is its potential therapeutic applications. The compound has been shown to have promising effects in the treatment of various diseases, which makes it an attractive target for further research. However, one limitation of JNJ-42165279 is its complex synthesis method, which may limit its availability for use in laboratory experiments.

Future Directions

There are several future directions for research on JNJ-42165279. One area of research could be to further investigate the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another area of research could be to investigate the compound's anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for JNJ-42165279 to increase its availability for use in laboratory experiments.

Scientific Research Applications

JNJ-42165279 has been extensively studied for its potential therapeutic applications. The compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. JNJ-42165279 has also been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25(26-22-8-3-7-21(15-22)24-9-4-14-29-24)18-10-12-27(13-11-18)23-16-19-5-1-2-6-20(19)17-23/h1-9,14-15,18,23H,10-13,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHCSHLAYIIHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide
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1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide
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1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide
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1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide
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1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide

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